

# 3-Fluorobenzenesulfonyl fluoride CAS number and molecular structure

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## Compound of Interest

Compound Name: **3-Fluorobenzenesulfonyl fluoride**

Cat. No.: **B2649862**

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An In-depth Technical Guide to **3-Fluorobenzenesulfonyl Fluoride** for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical entity **3-Fluorobenzenesulfonyl Fluoride**. It delves into its core chemical identity, molecular structure, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

## Section 1: Core Compound Identity and Physicochemical Properties

**3-Fluorobenzenesulfonyl fluoride** is an important organofluorine building block used in synthetic chemistry. Its structure features a benzene ring substituted with a fluorine atom at the meta-position and a sulfonyl fluoride functional group. This unique arrangement of two highly electronegative fluorine atoms imparts specific reactivity and properties to the molecule.

### 1.1 Molecular Structure and Identifiers

The foundational step in utilizing any chemical reagent is to confirm its identity through standardized nomenclature and identifiers.

- Chemical Name: **3-Fluorobenzenesulfonyl fluoride**

- CAS Number: While a specific CAS number is not prominently available in major databases, the related compound, 3-Fluorobenzenesulfonyl chloride, is well-documented under CAS 701-27-9.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The fluoride analogue is often generated in situ or used in specialized applications.
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>F<sub>2</sub>O<sub>2</sub>S[\[7\]](#)[\[8\]](#)
- Molecular Weight: 178.16 g/mol [\[7\]](#)[\[8\]](#)

Canonical SMILES: Fs1cccc(c1)S(F)(=O)=O

InChI Key: Based on structure, analogous to the chloride.

## 1.2 Physicochemical Properties

Quantitative data for **3-Fluorobenzenesulfonyl fluoride** is not as widely published as for its chloride counterpart. The properties are often inferred or determined on a per-batch basis in a research setting. The table below summarizes key properties, with data for the more common 3-Fluorobenzenesulfonyl chloride provided for reference.

Property	Value (3-Fluorobenzenesulfonyl fluoride)	Reference Value (3-Fluorobenzenesulfonyl chloride)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>2</sub> O <sub>2</sub> S <a href="#">[7]</a> <a href="#">[8]</a>	C <sub>6</sub> H <sub>4</sub> ClFO <sub>2</sub> S <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	178.16 g/mol <a href="#">[7]</a> <a href="#">[8]</a>	194.61 g/mol <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Expected to be a colorless to light yellow liquid	Clear colorless to yellow-orange liquid <a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	Data not available	231-232 °C (lit.) <a href="#">[5]</a>
Density	Data not available	1.463 g/mL at 25 °C (lit.) <a href="#">[5]</a>
Refractive Index	Data not available	n <sub>20/D</sub> 1.529 (lit.) <a href="#">[1]</a> <a href="#">[5]</a>

## Section 2: Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl fluorides is a critical process, as they are increasingly preferred over sulfonyl chlorides in certain applications due to their distinct reactivity and stability.

### 2.1 Primary Synthetic Route: Halogen Exchange (Halex)

The most prevalent method for preparing **3-fluorobenzenesulfonyl fluoride** is via a halogen exchange reaction from the more commercially available 3-fluorobenzenesulfonyl chloride. This nucleophilic substitution of chloride for fluoride is typically achieved using an alkali metal fluoride salt.

Causality Behind Experimental Choices:

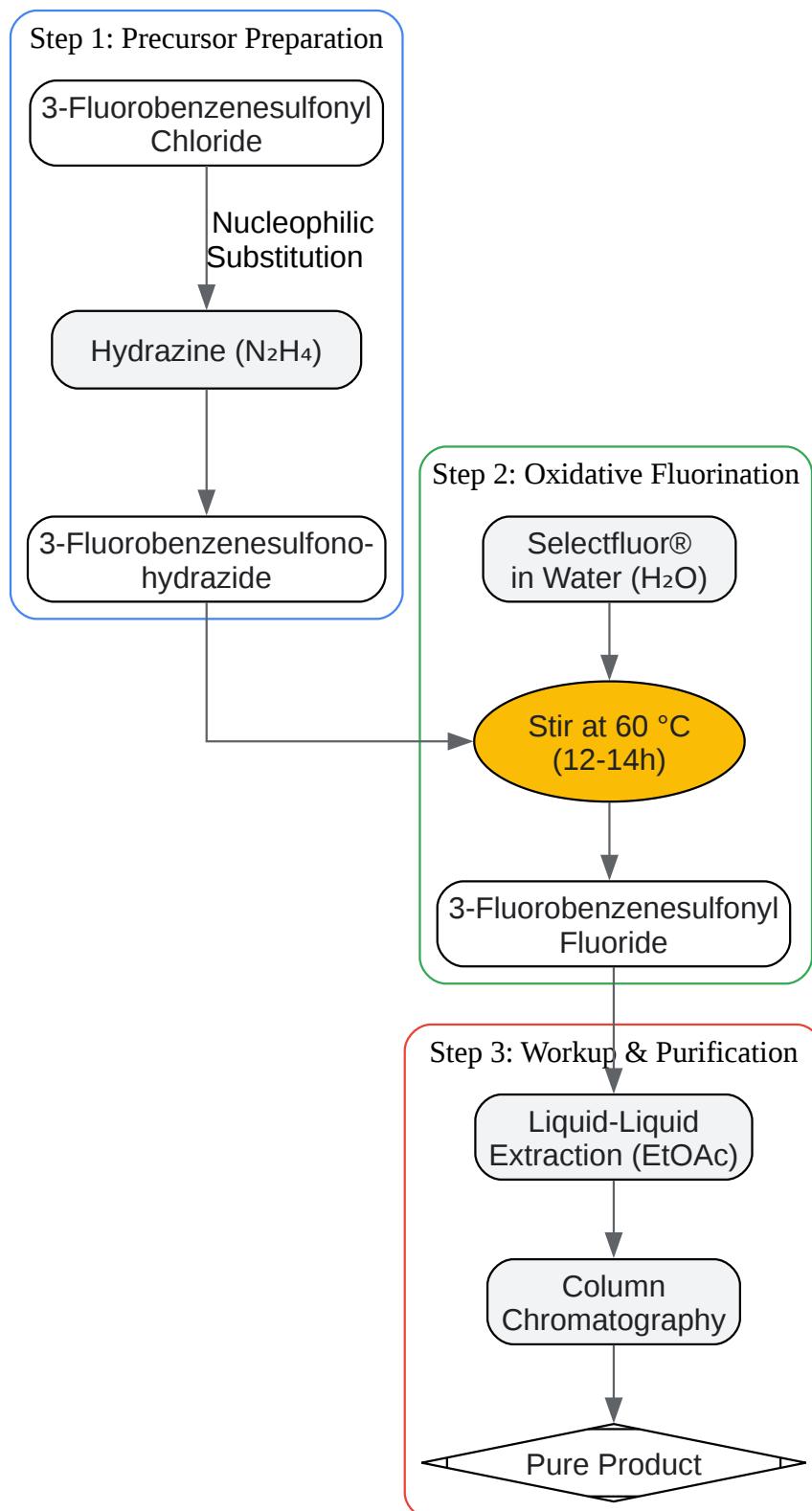
- Fluorinating Agent: Potassium fluoride (KF) is commonly used due to its favorable lattice energy and reactivity. Spray-dried KF is often preferred to maximize surface area.
- Solvent: Aprotic polar solvents like sulfolane or acetonitrile are required to solubilize the fluoride salt and promote the nucleophilic attack without interfering with the reaction.[9]
- Phase-Transfer Catalyst: The efficiency of the Halex reaction can be significantly improved by a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to facilitate the transport of the fluoride anion into the organic phase.

A general patent describes the preparation of fluorobenzenesulfonyl fluorides by reacting a chlorobenzenesulfonyl fluoride with an alkali metal fluoride in an aprotic polar solvent at temperatures ranging from 100°C to 240°C.[9]

### 2.2 Alternative Synthesis: From Sulfonyl Hydrazides

A modern, catalyst-free approach involves the radical fluorination of the corresponding sulfonyl hydrazide precursor in water. This method aligns with green chemistry principles.

Workflow: Synthesis from 3-Fluorobenzenesulfonylhydrazide



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Caption: General workflow for the synthesis of sulfonyl fluorides from sulfonyl hydrazides.

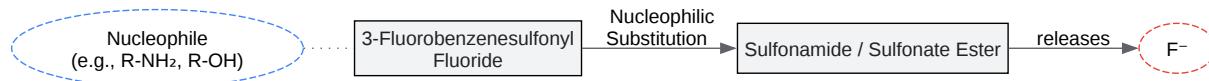
This reaction proceeds by adding an aqueous solution of a fluorinating agent like Selectfluor to the sulfonyl hydrazide, followed by stirring at an elevated temperature.[10] The reaction is typically worked up via extraction and purified by column chromatography.[10]

## Section 3: Reactivity and Applications in Drug Discovery

The utility of **3-fluorobenzenesulfonyl fluoride** in research, particularly in drug discovery, stems from the unique properties of the sulfonyl fluoride group and the electronic influence of the meta-fluoro substituent.

### 3.1 The Sulfonyl Fluoride Moiety: A Versatile Functional Group

The sulfonyl fluoride group ( $-\text{SO}_2\text{F}$ ) is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom.[11] It is a key functional group in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of click reactions known for their efficiency and high yields.[12]



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Caption: General reactivity of sulfonyl fluorides with nucleophiles.

Compared to sulfonyl chlorides, sulfonyl fluorides are generally more stable to hydrolysis but sufficiently reactive towards strong nucleophiles like amines, making them ideal reagents for synthesizing sulfonamides. This stability allows for their use in a wider range of reaction conditions, including aqueous environments.

### 3.2 Role in Medicinal Chemistry and Drug Design

Fluorine has become a cornerstone of modern drug discovery due to its ability to modulate molecular properties.[13] The strategic incorporation of fluorine can enhance potency, improve metabolic stability, and fine-tune pharmacokinetics.[14]

- Pharmaceutical Intermediates: **3-Fluorobenzenesulfonyl fluoride** serves as a key intermediate in the synthesis of sulfonamide-containing drugs, which are vital in treating bacterial infections, diabetes, and other conditions.[11] The 3-fluoro substituent can block positions susceptible to metabolic oxidation or alter the pKa of adjacent functional groups, thereby improving the drug's profile.
- Covalent Inhibitors: The sulfonyl fluoride group can act as a "warhead" to form covalent bonds with specific amino acid residues (like serine, threonine, or tyrosine) in protein targets. This makes it a valuable tool for designing highly selective and potent covalent inhibitors.
- Advanced Materials: Beyond pharmaceuticals, this compound is used to create functional polymers with enhanced thermal stability and chemical resistance by introducing fluorinated sulfonyl groups into the polymer structure.[15]

## Section 4: Spectroscopic Characterization

For any synthetic chemist, verifying the structure of the target compound is paramount. The following table outlines the expected spectroscopic signatures for **3-fluorobenzenesulfonyl fluoride**, based on data from analogous structures.

Spectroscopy	Technique	Expected Signature
NMR	$^1\text{H}$ NMR	Aromatic signals (multiplets) in the range of $\delta$ 7.5-8.0 ppm.
$^{19}\text{F}$ NMR		Two distinct signals are expected: one for the aryl-F (approx. $\delta$ -110 to -115 ppm) and one for the sulfonyl fluoride S-F (approx. $\delta$ 65-70 ppm).[10][16]
$^{13}\text{C}$ NMR		Aromatic carbon signals between $\delta$ 115-165 ppm, showing C-F coupling.
Infrared (IR)	FT-IR	Strong characteristic absorption bands for the S=O stretch (approx. $1415\text{ cm}^{-1}$ and $1215\text{ cm}^{-1}$ ) and the C-F stretch (approx. $1200\text{-}1300\text{ cm}^{-1}$ ).[16]
Mass Spec.	MS	Expected molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight.

## Section 5: Protocol for Sulfonamide Synthesis

This section provides a representative, self-validating protocol for the synthesis of a sulfonamide using a sulfonyl fluoride, a cornerstone reaction for drug development professionals.

Objective: To synthesize N-benzyl-3-fluorobenzenesulfonamide.

Materials:

- **3-Fluorobenzenesulfonyl fluoride (1.0 eq)**

- Benzylamine (1.1 eq)
- Triethylamine (TEA) or Pyridine (1.5 eq)
- Dichloromethane (DCM) or Acetonitrile (as solvent)
- Anhydrous Magnesium Sulfate (for drying)
- Silica Gel (for chromatography)

#### Step-by-Step Methodology:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Argon), dissolve **3-fluorobenzenesulfonyl fluoride** in anhydrous DCM.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the base (triethylamine) followed by the dropwise addition of benzylamine.
  - Causality: The base is crucial to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Aqueous Workup: Quench the reaction by adding 1M HCl to neutralize excess base. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
  - Self-Validation: The sequential washes remove acidic and basic impurities, ensuring a cleaner crude product for purification.
- Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient).

- Characterization: Confirm the identity and purity of the final product, N-benzyl-3-fluorobenzenesulfonamide, using NMR, IR, and Mass Spectrometry as detailed in Section 4.

## Section 6: Safety, Handling, and Storage

As a reactive sulfonyl halide, **3-fluorobenzenesulfonyl fluoride** must be handled with appropriate care. The safety information is largely extrapolated from the closely related 3-fluorobenzenesulfonyl chloride.

- Hazards: Causes severe skin burns and eye damage.[\[17\]](#)[\[18\]](#) Reacts with water, potentially liberating toxic gas.[\[19\]](#) It is corrosive.[\[5\]](#)[\[20\]](#)
- Personal Protective Equipment (PPE): Always handle inside a chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[\[17\]](#)[\[19\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[20\]](#) Do not breathe vapor or mist.[\[21\]](#) Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[\[19\]](#)[\[20\]](#) Seek immediate medical attention.
  - Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[\[19\]](#)[\[20\]](#) Seek immediate medical attention.
  - Ingestion: Rinse mouth. Do NOT induce vomiting.[\[17\]](#) Seek immediate medical attention.
- Storage: Store in a cool, dry, and well-ventilated place.[\[20\]](#) Keep the container tightly closed and store under an inert atmosphere to protect from moisture. Store locked up.[\[17\]](#)[\[21\]](#)

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